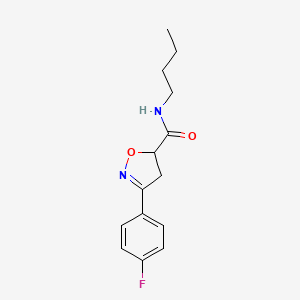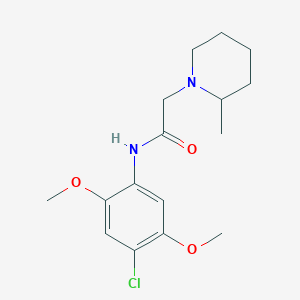![molecular formula C16H22ClNOS2 B4764397 2-[(4-chlorophenyl)thio]-N-[2-(cyclohexylthio)ethyl]acetamide](/img/structure/B4764397.png)
2-[(4-chlorophenyl)thio]-N-[2-(cyclohexylthio)ethyl]acetamide
説明
2-[(4-chlorophenyl)thio]-N-[2-(cyclohexylthio)ethyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is commonly referred to as CCTEA and belongs to the class of thioacetamide derivatives. CCTEA has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and future directions have been extensively studied.
作用機序
The mechanism of action of CCTEA is not fully understood, but it is believed to involve the inhibition of various enzymes, including histone deacetylases (HDACs) and topoisomerases. HDACs are enzymes that regulate gene expression, and their inhibition can lead to the activation of tumor suppressor genes and the induction of apoptosis. Topoisomerases are enzymes that play a crucial role in DNA replication and transcription, and their inhibition can lead to DNA damage and cell death.
Biochemical and Physiological Effects
CCTEA has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. In addition, CCTEA has been shown to have hypoglycemic effects by increasing insulin sensitivity and reducing blood glucose levels. CCTEA has also been shown to have anti-angiogenic effects by inhibiting the formation of new blood vessels, which is important in the treatment of cancer.
実験室実験の利点と制限
CCTEA has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, CCTEA has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
将来の方向性
There are several future directions for the study of CCTEA, including its potential therapeutic applications in various diseases, its mechanism of action, and its optimization for clinical use. Further studies are needed to determine the optimal dosage and administration of CCTEA and to investigate its potential toxicity and side effects. Additionally, the development of new analogs of CCTEA may lead to the discovery of more potent and selective compounds for the treatment of various diseases.
Conclusion
In conclusion, CCTEA is a promising chemical compound with potential therapeutic applications in various diseases. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to determine its optimal dosage and administration and to investigate its potential toxicity and side effects. The development of new analogs of CCTEA may lead to the discovery of more potent and selective compounds for the treatment of various diseases.
科学的研究の応用
CCTEA has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. One study showed that CCTEA inhibited the growth of human lung cancer cells by inducing apoptosis and cell cycle arrest. Another study demonstrated that CCTEA had anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, CCTEA has been shown to have hypoglycemic effects in diabetic rats by increasing insulin sensitivity.
特性
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(2-cyclohexylsulfanylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNOS2/c17-13-6-8-15(9-7-13)21-12-16(19)18-10-11-20-14-4-2-1-3-5-14/h6-9,14H,1-5,10-12H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUIUZSGHOVGMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SCCNC(=O)CSC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)sulfanyl]-N-[2-(cyclohexylsulfanyl)ethyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-cyclopropyl-2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4764321.png)
![5-[3-allyl-4-(allyloxy)-5-ethoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4764323.png)
![N-[5-(3-methylbenzyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B4764333.png)

![N-(4-bromo-3-methylphenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4764336.png)
![2-[4-(1-adamantyl)-1-piperazinyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B4764347.png)
![ethyl 5-hydroxy-2-methyl-1-[2-(phenylthio)ethyl]-1H-indole-3-carboxylate](/img/structure/B4764351.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-N-(3-methoxyphenyl)-3-phenylpropanamide](/img/structure/B4764358.png)
![5-[(2-chlorobenzoyl)amino]-N-(3-methylphenyl)-2-(1-piperidinyl)benzamide](/img/structure/B4764362.png)
![1-benzyl-7,8-dimethoxy-5-(4-nitrophenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4764368.png)
![3-methyl-5-{2-[3-(2-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4764383.png)
![methyl 2-({[6,8-dimethyl-2-(2-pyridinyl)-4-quinolinyl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4764390.png)

![3-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-[(3-methylbenzyl)thio]-4(3H)-quinazolinone](/img/structure/B4764404.png)